

What is L-Triazolealanine and its chemical structure?

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Compound of Interest

Compound Name: *Triazolealanine*

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L-Triazolealanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

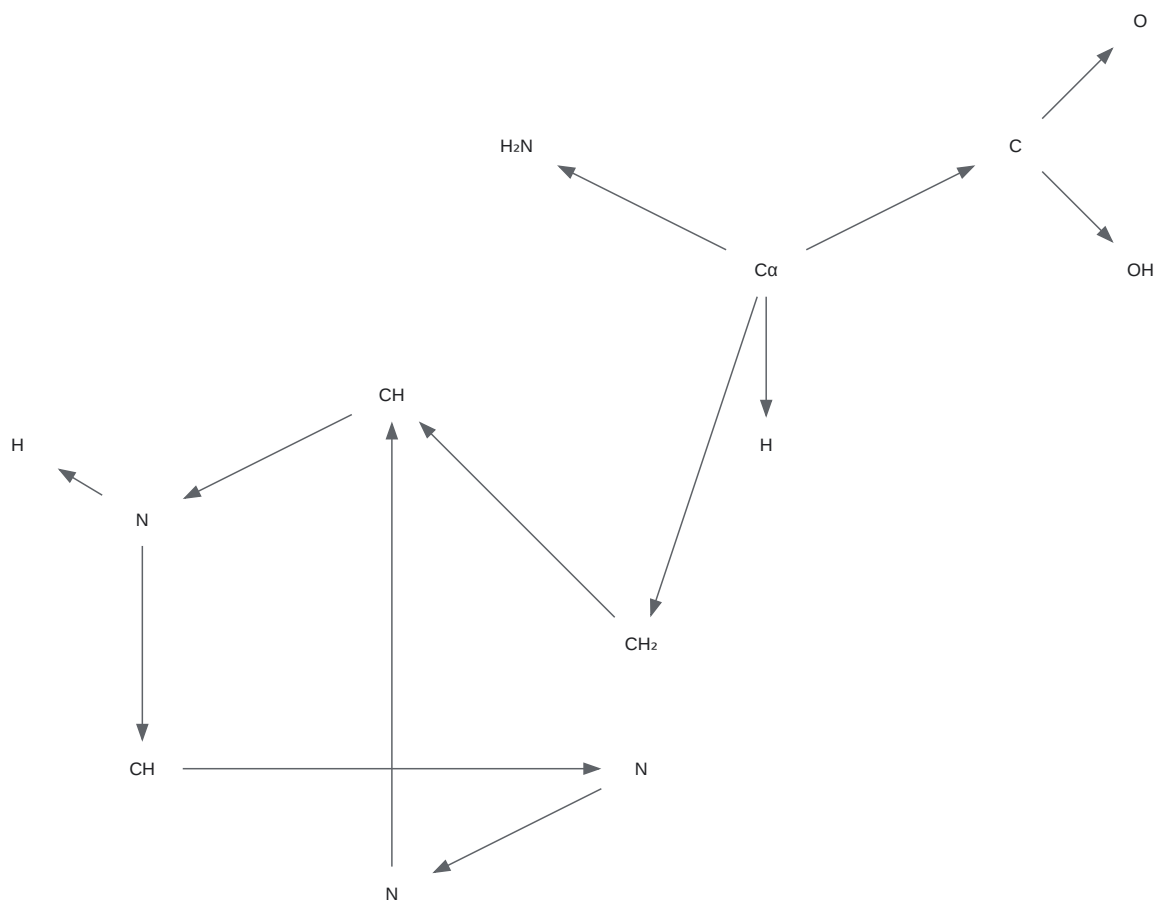
Introduction

L-Triazolealanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Structurally, it is an analog of the naturally occurring amino acid L-histidine, where the imidazole ring of histidine is replaced by a 1,2,4-triazole ring. This substitution has significant implications for its chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of **L-Triazolealanine**, its chemical structure, synthesis, biological activity, and the experimental protocols used to study it.

Chemical Structure and Properties

L-Triazolealanine, systematically named (S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a 1,2,4-triazole ring.

Chemical Structure of **L-Triazolealanine**



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Caption: Chemical structure of L-**Triazolealanine**.

Table 1: Chemical and Physical Properties of L-Triazolealanine

Property	Value
IUPAC Name	(S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Molecular Formula	C ₅ H ₈ N ₄ O ₂
Molecular Weight	156.14 g/mol [1]
CAS Number	10109-05-4[1]
Appearance	White to off-white powder
Solubility	Soluble in water

Synthesis of L-Triazolealanine

The synthesis of L-Triazolealanine can be achieved through various organic chemistry routes. A common approach involves the modification of a suitable amino acid precursor. The following is a representative synthetic protocol adapted from the synthesis of similar triazole-containing amino acids.

Experimental Protocol: Synthesis of L-Triazolealanine

Materials:

- N-Boc-L-asparagine
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Acetic acid (AcOH)
- Hydrazine hydrate (N₂H₄·H₂O)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)

- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Sodium bicarbonate (NaHCO₃)

Procedure:

- Protection of L-Asparagine: Start with the commercially available N-Boc-L-asparagine to protect the amino group.
- Cyclization to form the Triazole Ring:
 - Dissolve N-Boc-L-asparagine in a suitable solvent such as dimethylformamide (DMF).
 - Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution and heat the mixture. This reaction initiates the formation of a key intermediate.
 - After cooling, the solvent is removed under reduced pressure. The residue is redissolved in acetic acid.
 - Hydrazine hydrate is then added to the solution, and the mixture is heated to facilitate the cyclization and formation of the 1,2,4-triazole ring.
- Deprotection:
 - The Boc protecting group is removed by treating the intermediate with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol.
 - The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).
- Purification:
 - The final product, **L-Triazolealanine**, is purified from the reaction mixture. This can be achieved by techniques such as ion-exchange chromatography or recrystallization.
 - The purified product is then dried under vacuum to yield a white to off-white powder.

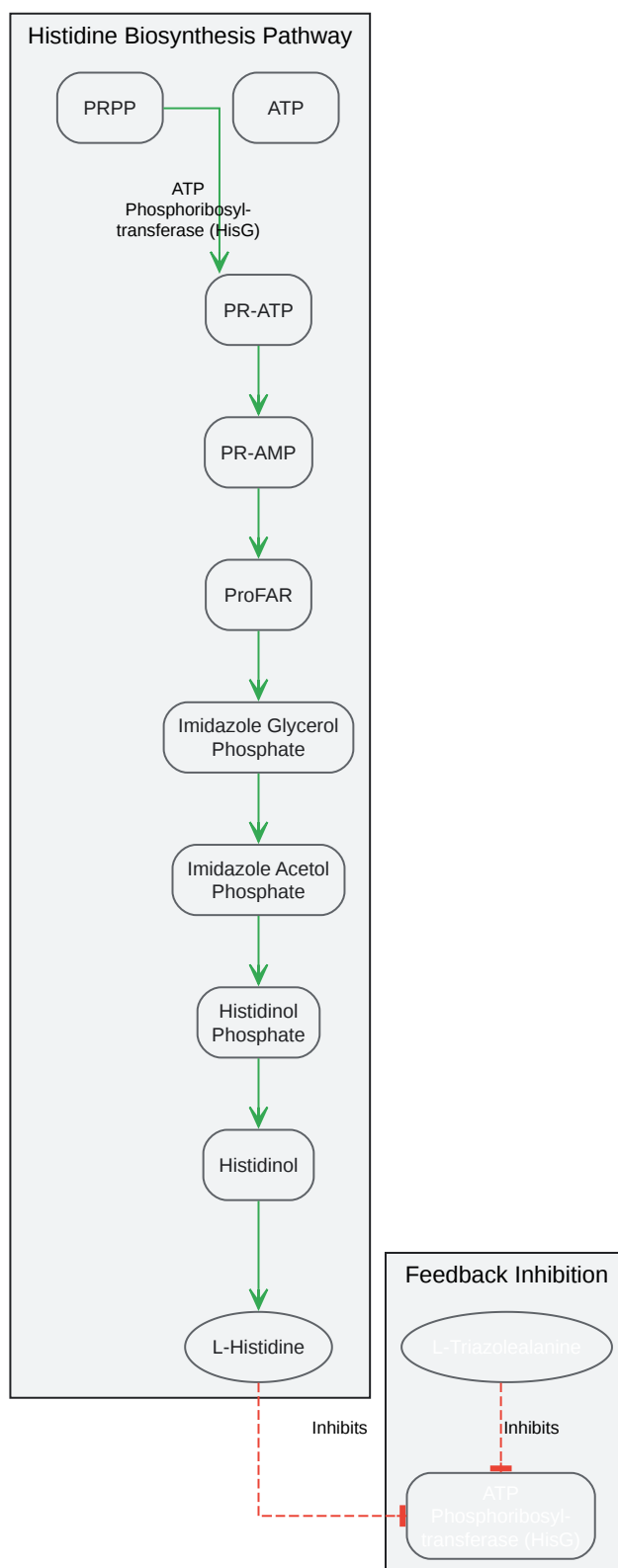
Characterization: The structure and purity of the synthesized **L-Triazolealanine** should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Applications

L-Triazolealanine primarily functions as an L-histidine antagonist. Its structural similarity to L-histidine allows it to interact with enzymes and receptors that normally bind to histidine, thereby inhibiting their function. This antagonistic activity is the basis for its primary applications in research.

Inhibition of Histidine Biosynthesis

One of the most well-documented effects of **L-Triazolealanine** is its ability to interfere with the histidine biosynthesis pathway in bacteria and plants. It acts as a feedback inhibitor of ATP phosphoribosyltransferase, the first enzyme in the pathway. This enzyme catalyzes the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP). By mimicking histidine, **L-Triazolealanine** binds to the allosteric site of the enzyme, leading to a conformational change that inhibits its catalytic activity. This feedback inhibition is a critical regulatory mechanism for controlling the cellular levels of histidine.[2]



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Caption: Feedback inhibition of the histidine biosynthesis pathway.

Quantitative Data on Inhibition

The inhibitory activity of L-Triazolealanine and related compounds has been quantified in various studies. The following table summarizes representative inhibitory concentrations (IC₅₀) and inhibition constants (K_i) for triazole-containing compounds and the natural feedback inhibitor, L-histidine.

Table 2: Inhibitory Activity of L-Triazolealanine and Related Compounds

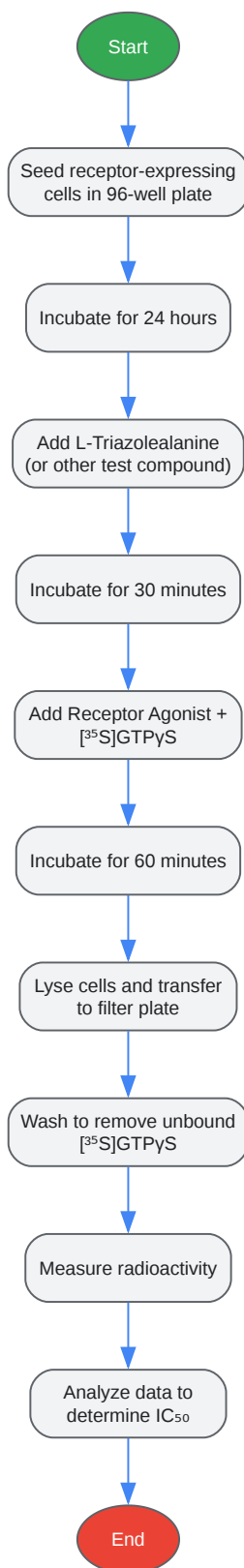
Compound	Target Enzyme	Organism/Cell Line	IC ₅₀ / K _i	Reference
L-Histidine	ATP Phosphoribosyltransferase	Pseudomonas aeruginosa	IC ₅₀ : 35.5 ± 0.8 μM	[3]
L-Histidine	ATP Phosphoribosyltransferase	Mycobacterium tuberculosis	K _i : 4 μM	[4]
1,2,4-Triazole derivatives	Acetylcholinesterase (AChE)	-	IC ₅₀ : 0.10 - 12.20 μM	[5]
1,2,4-Triazole derivatives	Human breast adenocarcinoma (MDA-MB-231)	Human	IC ₅₀ : 3.48 μM	[5]
Triazole alanine	-	Rat (oral LD ₅₀)	> 5000 mg/kg bw	[6]

Experimental Protocols for Studying L-Triazolealanine

Experimental Workflow: Enzyme Inhibition Assay ([³⁵S]GTPγS Binding)

This workflow is a general method to assess the antagonistic activity of compounds like L-Triazolealanine on G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. While

not directly targeting the histidine biosynthesis pathway, it is a standard method for characterizing receptor antagonists.



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Caption: Workflow for a [^{35}S]GTPyS binding assay.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic effects of **L-Triazolealanine** on bacterial or eukaryotic cells, a cell viability assay such as the MTT assay can be employed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cell culture (bacterial or eukaryotic)
- **L-Triazolealanine** stock solution
- 96-well microtiter plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere or acclimate overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **L-Triazolealanine**. Include a vehicle control (no compound) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of L-**Triazolealanine** relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

L-**Triazolealanine** is a valuable research tool for studying histidine metabolism and for the development of new antimicrobial and herbicidal agents. Its ability to specifically target the histidine biosynthesis pathway provides a clear mechanism of action that can be exploited in various experimental systems. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in utilizing L-**Triazolealanine** in their work. Further research into the specific interactions of L-**Triazolealanine** with its target enzymes and its effects on different organisms will continue to expand its applications in science and medicine.

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